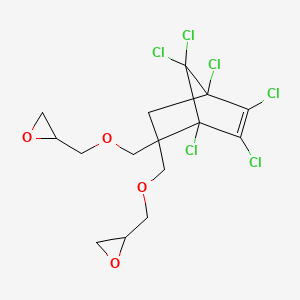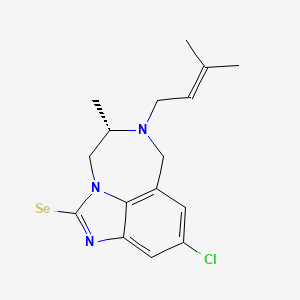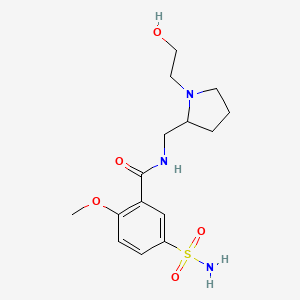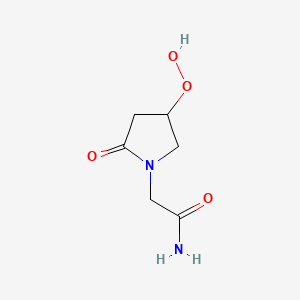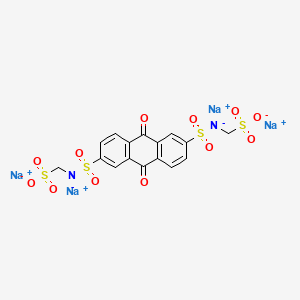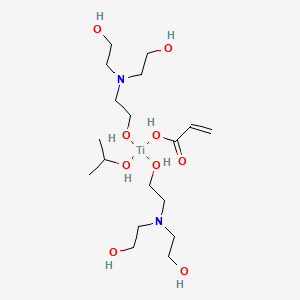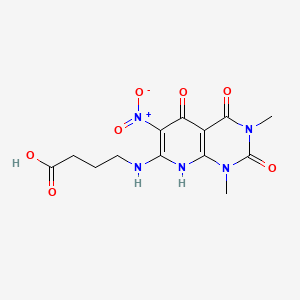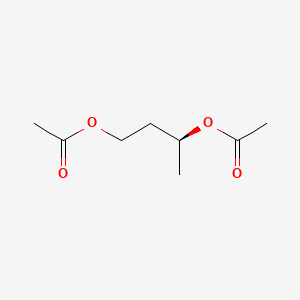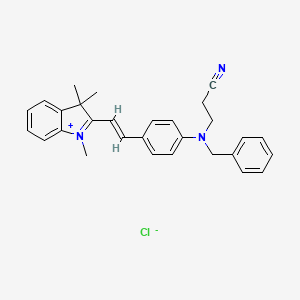![molecular formula C31H61NO7 B12704389 2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-19-5](/img/structure/B12704389.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-propénoïque, 2-méthyl-, ester octadécylique, polymère avec l'acide 2-propénoïque, composé avec le 2,2’,2’‘-nitrilotris(éthanol) est un composé chimique complexe qui trouve des applications dans divers domaines grâce à ses propriétés uniques. Ce composé est un polymère formé par l'estérification de l'acide 2-propénoïque (communément appelé acide acrylique) et de l'acide 2-méthyl-2-propénoïque (acide méthacrylique) avec de l'alcool octadécylique, et polymérisé avec du 2,2’,2’'-nitrilotris(éthanol). Le polymère résultant présente des caractéristiques qui le rendent précieux dans les applications industrielles et scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-propénoïque, 2-méthyl-, ester octadécylique, polymère avec l'acide 2-propénoïque implique plusieurs étapes :
Estérification : La première étape implique l'estérification de l'acide 2-propénoïque et de l'acide 2-méthyl-2-propénoïque avec de l'alcool octadécylique. Cette réaction nécessite généralement un catalyseur acide tel que l'acide sulfurique et est réalisée sous reflux pour assurer une conversion complète.
Polymérisation : Le produit estérifié est ensuite soumis à une polymérisation avec du 2,2’,2’'-nitrilotris(éthanol). Cette étape implique souvent des initiateurs radicalaires libres comme l'azobisisobutyronitrile (AIBN) et est réalisée sous des conditions de température contrôlées pour obtenir la longueur de chaîne du polymère et les propriétés souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Polymérisation en masse : Cette méthode est préférée pour la production à grande échelle en raison de son efficacité. Les monomères et les initiateurs sont mélangés en masse et polymérisés sous des conditions contrôlées.
Polymérisation en solution : Dans cette méthode, les monomères sont dissous dans un solvant approprié, et la polymérisation est réalisée en solution. Cette méthode permet un meilleur contrôle de la distribution des masses moléculaires du polymère.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-propénoïque, 2-méthyl-, ester octadécylique, polymère avec l'acide 2-propénoïque subit diverses réactions chimiques, notamment :
Oxydation : Le polymère peut subir des réactions d'oxydation, en particulier au niveau des sites insaturés des unités d'acide acrylique et méthacrylique.
Substitution : Les groupes esters du polymère peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Hydrolyse : Les liaisons esters du polymère peuvent être hydrolysées en milieu acide ou basique, décomposant le polymère en ses unités monomères.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Substitution : Des nucléophiles comme les amines et les alcools sont utilisés dans les réactions de substitution.
Hydrolyse : Des conditions acides (HCl) ou basiques (NaOH) sont utilisées pour l'hydrolyse.
Principaux produits
Oxydation : Dérivés oxydés du polymère.
Substitution : Dérivés d'esters substitués.
Hydrolyse : Unités monomères d'acide acrylique, d'acide méthacrylique et d'alcool octadécylique.
Applications de la recherche scientifique
L'acide 2-propénoïque, 2-méthyl-, ester octadécylique, polymère avec l'acide 2-propénoïque a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de divers polymères et copolymères fonctionnels.
Biologie : Employé dans le développement de matériaux biocompatibles pour la libération de médicaments et le génie tissulaire.
Médecine : Utilisé dans la formulation de systèmes d'administration de médicaments à libération contrôlée.
Industrie : Appliqué dans la production de revêtements, d'adhésifs et de mastics en raison de ses excellentes propriétés de formation de films.
Mécanisme d'action
Le mécanisme d'action de ce polymère implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le polymère peut interagir avec les membranes cellulaires, améliorant la délivrance d'agents thérapeutiques.
Voies impliquées : Le polymère peut moduler la libération de médicaments en formant une matrice qui contrôle le taux de diffusion des ingrédients actifs.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer can interact with cellular membranes, enhancing the delivery of therapeutic agents.
Pathways Involved: The polymer can modulate the release of drugs by forming a matrix that controls the diffusion rate of the active ingredients.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthacrylate d'octadécyle : Structure similaire mais sans les unités d'acide 2-propénoïque polymérisées.
Polymère d'acide acrylique stearyl méthacrylate : Polymère similaire mais avec des groupes esters différents.
Unicité
L'acide 2-propénoïque, 2-méthyl-, ester octadécylique, polymère avec l'acide 2-propénoïque est unique en raison de sa combinaison de longues chaînes alkyles et d'unités acryliques polymérisées, offrant un équilibre de propriétés hydrophobes et hydrophiles. Cela le rend particulièrement utile dans les applications nécessitant une libération contrôlée et une biocompatibilité.
Propriétés
Numéro CAS |
167078-19-5 |
|---|---|
Formule moléculaire |
C31H61NO7 |
Poids moléculaire |
559.8 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h2,4-20H2,1,3H3;8-10H,1-6H2;2H,1H2,(H,4,5) |
Clé InChI |
IOHCPMDUVUSFNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N(CCO)CCO |
Numéros CAS associés |
167078-19-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


